molecular formula C6H12O3 B047895 4,5-Dihydroxyhexan-2-one CAS No. 113201-38-0

4,5-Dihydroxyhexan-2-one

Cat. No.: B047895
CAS No.: 113201-38-0
M. Wt: 132.16 g/mol
InChI Key: JOVKXRBMZIPRBZ-UHFFFAOYSA-N
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Description

4,5-Dihydroxyhexan-2-one is an organic compound with the molecular formula C6H12O3. It is a derivative of hexanone, characterized by the presence of two hydroxyl groups at the 4th and 5th positions of the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of 4,5-dihydroxyhexanal using mild oxidizing agents. Another method includes the hydroxylation of hexan-2-one using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of hexan-2-one. This process typically employs catalysts such as palladium or platinum to facilitate the reaction, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxyhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dihydroxyhexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dihydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups facilitate its binding to active sites of enzymes, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydroxyhexan-2-one is unique due to its specific hydroxylation pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4,5-dihydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(7)3-6(9)5(2)8/h5-6,8-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVKXRBMZIPRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921014
Record name 4,5-Dihydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113201-38-0
Record name 4,5-Dihydroxy-2-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113201380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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